molecular formula C16H14N2O2S B11987088 3-(4-Methoxyphenyl)-1-phenyl-2-sulfanylideneimidazolidin-4-one

3-(4-Methoxyphenyl)-1-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11987088
M. Wt: 298.4 g/mol
InChI Key: VXYZMILQGCRTDC-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE is a heterocyclic compound that contains a thioxo group and an imidazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE typically involves the condensation of 4-methoxybenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The imidazolidinone ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds also contain a sulfur atom and exhibit similar biological activities.

    Imidazole derivatives: These compounds have a similar ring structure and are used in various medicinal applications.

Uniqueness

3-(4-METHOXYPHENYL)-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE is unique due to the presence of both a thioxo group and an imidazolidinone ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H14N2O2S/c1-20-14-9-7-13(8-10-14)18-15(19)11-17(16(18)21)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

VXYZMILQGCRTDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CN(C2=S)C3=CC=CC=C3

Origin of Product

United States

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